molecular formula C14H17N3O B4972069 1-(2-furylmethyl)-4-(2-pyridinyl)piperazine

1-(2-furylmethyl)-4-(2-pyridinyl)piperazine

Cat. No. B4972069
M. Wt: 243.30 g/mol
InChI Key: KCYUPYRVNGZBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-(2-pyridinyl)piperazine, commonly known as FMP, is a heterocyclic compound that has been extensively researched for its potential use in various fields of science. FMP has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of FMP is not fully understood, but it has been suggested that FMP may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. FMP has also been found to interact with various receptors, including the 5-HT1A receptor and the α1-adrenergic receptor.
Biochemical and Physiological Effects:
FMP has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of oxidative stress, and the regulation of blood pressure. FMP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMP in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. However, one of the limitations of using FMP is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on FMP, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for FMP, as well as its potential side effects.

Synthesis Methods

FMP can be synthesized through several methods, including the reaction of 2-pyridinylmagnesium bromide with 1-(2-furylmethyl)piperazine, as well as the reaction of 2-pyridinylboronic acid with 1-(2-furylmethyl)piperazine in the presence of a palladium catalyst.

Scientific Research Applications

FMP has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. FMP has been found to exhibit cytotoxic effects against cancer cells, as well as neuroprotective effects against oxidative stress-induced neuronal damage. Additionally, FMP has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-6-15-14(5-1)17-9-7-16(8-10-17)12-13-4-3-11-18-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYUPYRVNGZBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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